molecular formula C11H8ClN3O2 B2359117 6-chloro-3-nitro-N-phenylpyridin-2-amine CAS No. 26867-13-0

6-chloro-3-nitro-N-phenylpyridin-2-amine

Cat. No. B2359117
CAS RN: 26867-13-0
M. Wt: 249.65
InChI Key: XYEVAHUAWWCGGQ-UHFFFAOYSA-N
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Patent
US08933106B2

Procedure details

2,6-dichloro-3-nitropyridine (II-1, 193 mg, 1 mmol), phenylamine (III-2, 93 mg, 1 mmol) and sodium bicarbonate (84 mg, 1 mmol) were added to 10 mL anhydrous ethanol, and reacted at room temperature for 24 h. The reaction solution was poured into ice water, and adjusted with diluted HCl to a pH of 5-6, followed by stirring for 30 min, to precipitate a solid. The solid was filtered out, washed with water until neutral, and then dried to obtain compound IV-2 (219 mg, 88), a red solid, mp 95-98° C. 1H NMR (CDCl3) δ 10.28 (1H, b s, NH), 8.47 (1H, d, J=8.4 Hz, ArH-4), 7.66 (2H, d, J=8.0 Hz, ArH-2′, 6′), 7.42 (2H, t, J=8.0 Hz, ArH-3′, 5′), 7.21 (1H, t, J=7.2 Hz, ArH-4′), 6.81 (1H, d, J=8.4 Hz, ArH-5); MS (m/z): 250 (M+).
Quantity
193 mg
Type
reactant
Reaction Step One
Quantity
93 mg
Type
reactant
Reaction Step One
Quantity
84 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[C:4]([Cl:11])[N:3]=1.[C:12]1([NH2:18])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(=O)(O)[O-].[Na+].Cl>C(O)C>[C:12]1([NH:18][C:2]2[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[C:4]([Cl:11])[N:3]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
193 mg
Type
reactant
Smiles
ClC1=NC(=CC=C1[N+](=O)[O-])Cl
Name
Quantity
93 mg
Type
reactant
Smiles
C1(=CC=CC=C1)N
Name
Quantity
84 mg
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at room temperature for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
to precipitate a solid
FILTRATION
Type
FILTRATION
Details
The solid was filtered out
WASH
Type
WASH
Details
washed with water until neutral, and
CUSTOM
Type
CUSTOM
Details
then dried
CUSTOM
Type
CUSTOM
Details
to obtain compound IV-2 (219 mg, 88)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C1(=CC=CC=C1)NC1=NC(=CC=C1[N+](=O)[O-])Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.